Welcome to the BenchChem Online Store!
molecular formula C11H7BrF2N2O2S B1509835 N-(5-bromopyridin-3-yl)-2,4-difluorobenzenesulfonamide

N-(5-bromopyridin-3-yl)-2,4-difluorobenzenesulfonamide

Cat. No. B1509835
M. Wt: 349.15 g/mol
InChI Key: UPDBJNUYZIGAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388189B2

Procedure details

5-Bromopyridin-3-amine (500 mg, 2.89 mmol) was treated with 2,4-difluorobenzene-1-sulfonyl chloride (390 μl, 2.90 mmol) according to the method described in Preparation 15b to give 1.03 g (100% yield) of the title compound as an oil. Purity 74%.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
390 μL
Type
reactant
Reaction Step One
[Compound]
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1.[F:9][C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=1[S:17](Cl)(=[O:19])=[O:18]>>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][S:17]([C:11]2[CH:12]=[CH:13][C:14]([F:16])=[CH:15][C:10]=2[F:9])(=[O:19])=[O:18])[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)N
Name
Quantity
390 μL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)S(=O)(=O)Cl
Step Two
Name
15b
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)NS(=O)(=O)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.